2-bromo-N-(5-bromo-6-methyl-2-pyridinyl)benzamide
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Overview
Description
2-bromo-N-(5-bromo-6-methyl-2-pyridinyl)benzamide is a chemical compound with the molecular formula C13H10Br2N2O and a molecular weight of 370.04 g/mol . This compound is characterized by the presence of bromine atoms attached to both the benzamide and pyridinyl rings, making it a brominated derivative of benzamide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(5-bromo-6-methyl-2-pyridinyl)benzamide typically involves the bromination of precursor compounds. One common method involves the bromination of 2-chloro-6-methylpyridine with bromotrimethylsilane . The resulting 2-bromo-6-methylpyridine is then coupled with 2-bromobenzamide under suitable reaction conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(5-bromo-6-methyl-2-pyridinyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki–Miyaura coupling, which is widely used in organic synthesis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
2-bromo-N-(5-bromo-6-methyl-2-pyridinyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate the effects of brominated derivatives on biological systems.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological targets.
Mechanism of Action
The mechanism of action of 2-bromo-N-(5-bromo-6-methyl-2-pyridinyl)benzamide involves its interaction with specific molecular targets. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: A precursor in the synthesis of the target compound.
2-Bromobenzamide: Another brominated benzamide derivative.
2-Bromo-N,N-dimethylbenzamide: A structurally similar compound with dimethyl substitution.
Uniqueness
2-bromo-N-(5-bromo-6-methyl-2-pyridinyl)benzamide is unique due to the presence of bromine atoms on both the benzamide and pyridinyl rings, which can influence its chemical reactivity and biological activity. This dual bromination distinguishes it from other similar compounds and may confer specific properties useful in various applications.
Properties
IUPAC Name |
2-bromo-N-(5-bromo-6-methylpyridin-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2N2O/c1-8-10(14)6-7-12(16-8)17-13(18)9-4-2-3-5-11(9)15/h2-7H,1H3,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWZCOOHPSTDEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC=CC=C2Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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